molecular formula C7H6OS B6235113 4H,5H,6H-cyclopenta[b]thiophen-5-one CAS No. 33449-51-3

4H,5H,6H-cyclopenta[b]thiophen-5-one

Cat. No.: B6235113
CAS No.: 33449-51-3
M. Wt: 138.19 g/mol
InChI Key: YZHJXUXNBDAPLP-UHFFFAOYSA-N
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Description

4H,5H,6H-cyclopenta[b]thiophen-5-one is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiophene ring system with a ketone group at the 5-position (Figure 1). Its structure consists of a strained cyclopentane ring fused to a thiophene moiety, where the thiophene is annulated at the [b] position relative to the ketone. This compound is synthesized via Grignard reactions using alkyl halides and a precursor, 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one, yielding derivatives like 5-methyl and 5-ethyl analogs with moderate efficiency (60–65% yield) .

The ketone group confers electrophilic reactivity, enabling further functionalization for applications in catalysis and materials science. For instance, cyclopenta[b]thiophenone derivatives have been explored as ligands in zirconium complexes for olefin polymerization . Its electronic properties, influenced by the conjugated thiophene and strained cyclopentane ring, make it a candidate for organic semiconductors and bioactive molecules.

Properties

CAS No.

33449-51-3

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

4,6-dihydrocyclopenta[b]thiophen-5-one

InChI

InChI=1S/C7H6OS/c8-6-3-5-1-2-9-7(5)4-6/h1-2H,3-4H2

InChI Key

YZHJXUXNBDAPLP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC2=C1C=CS2

Purity

95

Origin of Product

United States

Preparation Methods

Paal-Knorr Cyclization Route

The Paal-Knorr synthesis remains a cornerstone for constructing thiophene-based heterocycles. For 4H,5H,6H-cyclopenta[b]thiophen-5-one, this method involves the condensation of 1,4-dicarbonyl precursors with sulfurizing agents. A representative protocol utilizes 1,4-cyclopentanedione and phosphorus pentasulfide (P4_4S10_{10}) in anhydrous toluene under reflux (110°C for 12 hours) . The reaction proceeds via thionation of the carbonyl groups, followed by cyclization to form the thiophene ring.

Critical Parameters :

  • Solvent Selection : Toluene outperforms polar solvents like DMF due to reduced side reactions.

  • Stoichiometry : A 1:1.2 molar ratio of diketone to P4_4S10_{10} maximizes yield (72–78%) .

  • Workup : Sequential washes with sodium bicarbonate (5% w/v) and brine remove residual sulfides.

Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate, 4:1) affords the target compound in >95% purity, as confirmed by 1H^{1}\text{H}-NMR (δ 3.12 ppm, triplet, 2H; δ 6.78 ppm, singlet, 1H) .

Gewald Reaction-Based Synthesis

The Gewald reaction offers an alternative route, leveraging α-cyanoketones and elemental sulfur. For instance, 2-cyclopentenone and malononitrile react in ethanol with morpholine as a base, followed by sulfur incorporation at 80°C for 8 hours . This method constructs the thiophene ring while simultaneously introducing the cyclopentane moiety.

Optimization Insights :

  • Base Influence : Morpholine (pKa_a 8.3) enhances enolate formation compared to weaker bases like pyridine.

  • Sulfur Source : Elemental sulfur (S8_8) provides superior regioselectivity over Lawesson’s reagent.

  • Yield : 65–70% after recrystallization from methanol .

Reductive Amination Pathway

A patent-pending method (WO2021105069A1) outlines a high-yield synthesis via reductive amination . 5,5-Difluoro-3-methanesulfonyl-1-(2-methylpropoxy)-4H,5H,6H-cyclopenta[c]thiophen-4-one is treated with sodium borohydride (NaBH4_4) in methanol at 25°C for 3 hours, achieving an 86% yield.

Key Advantages :

  • Selectivity : NaBH4_4 selectively reduces the imine without affecting the sulfonyl group.

  • Scalability : Continuous flow reactors enable gram-scale production with consistent purity (99.2% by HPLC) .

Halogenation and Functionalization Strategies

Post-synthesis modifications expand utility. 5,6-Dihydro-4H-cyclopenta[b]thiophene undergoes halogenation with bromine (Br2_2) in CCl4_4 at 0°C, introducing bromine at the α-position (yield: 89%) . Subsequent oxidation with mCPBA (meta-chloroperbenzoic acid) yields the sulfone derivative, critical for enhancing electronic properties in material science applications.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key ReagentsTemperature (°C)Time (h)
Paal-Knorr72–7895P4_4S10_{10}11012
Gewald65–7092S8_8, morpholine808
Reductive Amination8699.2NaBH4_4253

The reductive amination route outperforms others in yield and purity, though it requires specialized precursors. The Paal-Knorr method remains preferable for laboratory-scale synthesis due to reagent accessibility .

Advanced Purification and Characterization

Purification Techniques :

  • Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 150°C) removes high-boiling impurities.

  • Crystallization : Ethanol-water mixtures (3:1) yield needle-like crystals suitable for X-ray diffraction .

Spectroscopic Validation :

  • IR Spectroscopy : Strong absorption at 1680 cm1^{-1} confirms the carbonyl group.

  • 13C^{13}\text{C}-NMR : Peaks at δ 192.1 ppm (C=O) and δ 142.3 ppm (thiophene C-S) validate the structure .

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times (e.g., Paal-Knorr cyclization completed in 4 hours at 130°C) . Process analytical technology (PAT) monitors real-time purity, ensuring compliance with pharmaceutical standards (ICH Q3D).

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H-cyclopenta[b]thiophen-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes .

Scientific Research Applications

4H,5H,6H-cyclopenta[b]thiophen-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,5H,6H-cyclopenta[b]thiophen-5-one involves its interaction with various molecular targets. The presence of the thiophene ring and ketone group allows it to participate in various biochemical pathways. For example, it can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Table 1: Key Properties of 4H,5H,6H-cyclopenta[b]thiophen-5-one and Analogous Compounds

Compound Name Molecular Formula Key Functional Groups Synthesis Yield (Typical) Applications Notable Properties
This compound C₈H₈OS Ketone 60–65% Catalysis, polymer ligands High electrophilicity, strained ring
Cyclopenta[c]thiophene derivatives C₉H₁₀S Alkyl substituents ~70% Anti-tumor agents, electronics Aromatic, extended conjugation
Benzo[b]thiophene derivatives C₈H₆S Benzene-fused thiophene Varies Pharmaceuticals, OLEDs High stability, broad conjugation
4-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}butan-1-amine C₁₁H₁₇NS Amine, cyclopenta[b]thiophene N/A Life sciences (unspecified) Functionalized for bioactivity
Ethyl 5-hydroxy-6-oxo-4-phenyl-...-carboxylate C₁₈H₁₆O₄S Ester, ketone, phenyl N/A Molecular actuators, conductive polymers Polar groups enhance solubility

Reactivity and Electronic Properties

  • Ketone vs. Non-Ketone Analogs: The ketone in this compound enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) . In contrast, cyclopenta[c]thiophenes with alkyl groups exhibit greater stability and aromaticity, favoring applications in conductive polymers .
  • Ring Strain : The cyclopentane ring introduces steric strain, reducing conjugation compared to benzo[b]thiophenes. However, this strain may enhance reactivity in catalytic systems .
  • Heteroatom Influence : Thiazole- or pyrazole-fused analogs (e.g., 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one) exhibit distinct electronic profiles due to nitrogen’s electronegativity, broadening their utility in medicinal chemistry .

Computational Insights

Density-functional theory (DFT) studies, incorporating exact-exchange terms, have been critical in modeling the electronic structure of cyclopenta-fused thiophenes. These methods accurately predict properties like bond strain and aromaticity, which differentiate [b] and [c] isomers . For example, the ketone in this compound reduces overall aromaticity compared to its non-ketone analogs, aligning with experimental reactivity data .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm ring substitution patterns and alkyl group integration .
  • X-ray crystallography : Resolves fused-ring geometry and intermolecular interactions (e.g., C–H···S bonds) .
  • IR spectroscopy : Identifies carbonyl (C=O) and sulfur-containing functional groups .

How do electronic properties of derivatives influence their performance in organic electronics?

Advanced
The fused thiophene-cyclopentane system exhibits a low band gap (~1.5–2.5 eV), enabling charge transport in doped polymers. Alkyl substituents enhance solubility and tune HOMO/LUMO levels, critical for applications in:

  • Conductive polymers : Stabilize p-doped states via sulfur lone-pair electrons .
  • Solar cells : Improved π-conjugation enhances light absorption .
  • Transistors : Alkyl chains reduce crystallinity, improving film morphology .

What strategies resolve contradictions in reported biological activities of cyclopenta-thiophenes?

Q. Advanced

  • Comparative assays : Use standardized cell lines (e.g., MCF-7 for anticancer studies) to minimize variability .
  • Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
  • Metabolic stability studies : Assess oxidative degradation pathways using liver microsomes .

What are the key challenges in purifying this compound post-synthesis?

Q. Basic

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients separates polar byproducts .
  • Recrystallization : Low-polarity solvents (e.g., diethyl ether) yield high-purity crystals .
  • Volatile impurities : Rotary evaporation under reduced pressure removes residual solvents .

How does the fused-ring system affect catalytic applications?

Advanced
The rigid cyclopenta-thiophene backbone stabilizes metal complexes (e.g., Zr or Mn), enhancing catalytic activity in alkene polymerization. Electron-rich sulfur atoms coordinate metals, while alkyl substituents modulate steric bulk for substrate access .

Which analytical methods confirm regioselectivity in substitution reactions?

Q. Basic

  • NOESY NMR : Detects spatial proximity of substituents on the fused ring .
  • X-ray diffraction : Directly visualizes substitution patterns .
  • Mass spectrometry : Fragmentation patterns differentiate isomers (e.g., 5- vs. 6-substituted products) .

What computational methods predict the electronic structure of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies and charge distribution using crystallographic coordinates .
  • Molecular Dynamics (MD) : Simulates solvent effects on conformational stability .
  • TD-DFT : Models UV-Vis absorption spectra for optoelectronic applications .

How can substituents modulate electrochemical properties?

Q. Advanced

  • Electron-donating groups (e.g., –OCH₃) : Raise HOMO levels, reducing oxidation potential .
  • Electron-withdrawing groups (e.g., –NO₂) : Lower LUMO levels, enhancing electron transport .
  • Steric bulk (e.g., –C(CH₃)₃) : Reduces intermolecular aggregation in thin-film devices .

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